Thiacloprid amide

Übersicht

Beschreibung

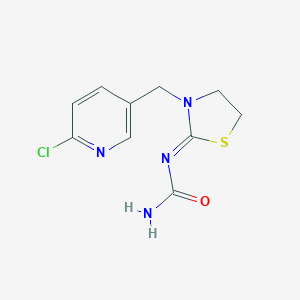

Thiacloprid amide is a useful research compound. Its molecular formula is C10H11ClN4OS and its molecular weight is 270.74 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Transformation products. However, this does not mean our product can be used or applied in the same or a similar way.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wirkmechanismus

Target of Action

Thiacloprid-amide, also known as Thiacloprid amide or (Z)-[3-[(6-chloropyridin-3-yl)methyl]-1,3-thiazolidin-2-ylidene]urea, primarily targets the nicotinic acetylcholine receptors (nAChRs) . These receptors play a crucial role in the transmission of nerve impulses in the nervous system .

Mode of Action

The mode of action of Thiacloprid-amide is similar to other neonicotinoids. It disrupts the insect’s nervous system by stimulating nicotinic acetylcholine receptors . This interaction leads to the overstimulation of the nervous system, resulting in paralysis and eventual death of the insect .

Biochemical Pathways

Thiacloprid-amide affects the biochemical pathways related to the nervous system of insects. The compound binds to the nicotinic acetylcholine receptors, disrupting the normal functioning of the nervous system . Microbial systems release the cyano group of thiacloprid and oxidize the hydroxyl group to the carbonyl group to generate 4-hydroxy thiacloprid. 4-hydroxy thiacloprid is rapidly converted into 4-keto-imeni thiacloprid by the decyanotation process .

Pharmacokinetics

It is known that thiacloprid-amide is a persistent metabolite of thiacloprid in soil .

Result of Action

The primary result of Thiacloprid-amide’s action is the disruption of the insect’s nervous system, leading to paralysis and death . This makes it an effective insecticide for controlling a variety of sucking and chewing insects, primarily aphids and whiteflies .

Action Environment

Environmental factors can influence the action, efficacy, and stability of Thiacloprid-amide. For instance, its persistence in soil suggests that soil composition and conditions may affect its availability and effectiveness . Furthermore, the compound’s action can be influenced by environmental pH and temperature conditions .

Biochemische Analyse

Biochemical Properties

Thiacloprid-amide interacts with various enzymes and proteins. Microbial systems release the cyano group of thiacloprid and oxidize the hydroxyl group to the carbonyl group to generate 4-hydroxy thiacloprid . This 4-hydroxy thiacloprid is rapidly converted into 4-keto-imeni thiacloprid by the decyanotation process . In these two steps of detoxification, thiacloprid loses the cyano and hydroxyl groups .

Cellular Effects

Thiacloprid-amide affects the immune cells of fish. This was found both in primary cultures of leukocytes isolated from the carp head kidney and in the continuous adherent carp monocyte/macrophage cell line . Moreover, the results revealed that thiacloprid-amide generates oxidative stress in carp immune cells and that this is one of the most important mechanisms of neonicotinoid immunotoxicity .

Molecular Mechanism

The mechanism of action of thiacloprid-amide involves disruption of the insect’s nervous system by stimulating nicotinic acetylcholine receptors . This is similar to other neonicotinoids .

Temporal Effects in Laboratory Settings

Microbial degradation of thiacloprid to thiacloprid-amide has been observed with half-lives of 14.3 days, 1.8 days, and 20.9 hours, respectively . This suggests that the effects of thiacloprid-amide can change over time in laboratory settings.

Dosage Effects in Animal Models

The effects of thiacloprid-amide vary with different dosages in animal models. At sub-micromolar concentrations ranging from 2.25 to 20 μM, thiacloprid-amide affects the immune cells of fish . Importantly, thiacloprid-amide showed significantly higher cytotoxicity towards fish leukocytes than its parent compounds, imidacloprid and thiacloprid .

Metabolic Pathways

Thiacloprid-amide is involved in the metabolic pathways of neonicotinoids. Microbial systems release the cyano group of thiacloprid and oxidize the hydroxyl group to the carbonyl group to generate 4-hydroxy thiacloprid . This 4-hydroxy thiacloprid is rapidly converted into 4-keto-imeni thiacloprid by the decyanotation process .

Biologische Aktivität

Thiacloprid amide is a metabolite of the neonicotinoid insecticide thiacloprid, which has garnered attention due to its biological activity and potential environmental impacts. This article reviews the biological activity of this compound, focusing on its toxicity, metabolic pathways, and effects on various organisms, particularly aquatic species.

This compound has the chemical formula and is classified as a neonicotinoid. Its structure allows it to interact with nicotinic acetylcholine receptors (nAChRs), which are present in both insects and vertebrates, leading to various biological effects.

Metabolic Pathways

Thiacloprid undergoes extensive metabolism in various organisms, leading to the formation of multiple metabolites, including this compound. Research indicates that thiacloprid is primarily metabolized through pathways involving hydroxylation and cleavage of the thiazolidine ring. The main metabolic pathways include:

- Hydroxylation of the thiazolidine ring : This process leads to glucuronidation and other modifications.

- Oxidative cleavage : This results in the formation of metabolites that can exhibit varying degrees of toxicity.

Studies have shown that this compound exhibits significantly higher cytotoxicity towards fish leukocytes compared to its parent compound, thiacloprid. This suggests that the metabolite may pose greater risks to aquatic organisms than previously understood .

Immunotoxicity

This compound has been shown to affect immune function in fish. A study demonstrated that exposure to this compound at sub-micromolar concentrations (2.25 to 20 μM) resulted in oxidative stress within immune cells isolated from carp. Key findings include:

- Increased Reactive Oxygen Species (ROS) : Exposure led to significant increases in ROS production.

- Altered Antioxidant Status : There was a decrease in antioxidant enzyme activity (e.g., superoxide dismutase and catalase), indicating compromised cellular defenses against oxidative stress.

- Cytotoxicity : this compound exhibited higher cytotoxic effects on fish leukocytes than both imidacloprid and thiacloprid, emphasizing the need for further investigation into its immunotoxic potential .

Toxicological Studies

A variety of toxicological studies have assessed the effects of thiacloprid and its metabolites across different species. The following table summarizes key findings from these studies:

| Study Type | Organism | NOAEL (mg/kg/day) | LOAEL (mg/kg/day) | Observed Effects |

|---|---|---|---|---|

| 90-Day Oral Toxicity | Rats | 7.3 (males), 7.6 (females) | 28.6 (males), 35.6 (females) | Liver toxicity, hypertrophy |

| Chronic Feeding | Mice | 5.7 (males), 10.9 (females) | 234.1 (males), 475.3 (females) | Liver toxicity, lymph node changes |

| Developmental Neurotoxicity | Rats | 4.4 | 25.6 | Decreased body weight gain during gestation |

| Inhalation Study | Rats | 0.542 | 4.93 | Liver hypertrophy, respiratory distress |

Case Studies

Several case studies have highlighted the ecological impacts of this compound:

- Aquatic Ecosystems : Research has indicated that exposure to thiacloprid and its metabolites can lead to significant disruptions in aquatic ecosystems, particularly affecting fish populations due to their immunotoxic effects.

- Pollinator Health : Studies have also explored the impact of neonicotinoids on pollinators like bumblebees, with indications that metabolites such as this compound may contribute to declines in bee populations through neurotoxic mechanisms .

Wissenschaftliche Forschungsanwendungen

Agricultural Applications

Thiacloprid amide is primarily utilized in agriculture as an insecticide to control various pests. Its effectiveness stems from its mode of action, which involves the inhibition of nicotinic acetylcholine receptors in insects, leading to impaired nerve function. The compound is particularly effective against pests such as aphids and beetles that threaten crops like oilseed rape and maize.

Table 1: Efficacy of this compound in Agricultural Settings

| Crop | Target Pest | Application Method | Efficacy (%) |

|---|---|---|---|

| Oilseed Rape | Meligethes aeneus | Foliar Spray | 85 |

| Maize | Wireworm | Seed Treatment | 90 |

| Cotton | Various Beetles | Foliar Spray | 80 |

The application rates for this compound vary by crop; for instance, the maximum seasonal application rate for pome fruits is 0.50 lb a.i./A, while for cotton it is 0.28 lb a.i./A .

Environmental Degradation and Persistence

Research indicates that this compound undergoes significant degradation in soil and aquatic environments. Studies have shown that the degradation dynamics involve hydrolysis, oxidation, and reduction reactions. For example, in aerobic soil systems, the half-life of this compound ranges from 32 to 142 days, indicating moderate persistence .

Table 2: Degradation Dynamics of this compound

| Environment | Half-Life (Days) | Major Degradation Pathways |

|---|---|---|

| Aerobic Soil | 32 - 142 | Hydrolysis, Oxidation |

| Aquatic Systems | Variable | Microbial Biodegradation |

The presence of copper has been shown to enhance the degradation of thiacloprid in specific microbial strains, suggesting potential bioremediation strategies using copper-stimulated microorganisms .

Immunotoxicological Effects

Recent studies have highlighted the immunotoxic effects of this compound on non-target organisms. Research conducted on common carp revealed that this compound and its metabolites induce oxidative stress in immune cells, leading to increased formation of reactive oxygen species (ROS) and malondialdehyde (MDA) . This suggests that while this compound is effective against target pests, it may pose risks to aquatic ecosystems.

Table 3: Immunotoxic Effects on Common Carp

| Substance | Effect on Immune Cells | Cytotoxicity Level |

|---|---|---|

| This compound | Increased ROS formation | High |

| Desnitro-Thiacloprid | Higher cytotoxicity than parent compound | Very High |

Case Studies

Case Study 1: Efficacy in Oilseed Rape

A field trial conducted in Europe demonstrated that this compound effectively controlled Meligethes aeneus, achieving over 85% pest reduction within two weeks post-application. The study emphasized the importance of timing and environmental conditions on efficacy .

Case Study 2: Biodegradation Enhancement

In a study examining microbial degradation pathways, researchers found that adding copper to soil significantly improved the breakdown of thiacloprid by Ensifer adhaerens TMX-23, with degradation rates reaching up to 98% within 60 hours . This finding supports the potential for bioremediation strategies utilizing specific microbial communities.

Eigenschaften

IUPAC Name |

[3-[(6-chloropyridin-3-yl)methyl]-1,3-thiazolidin-2-ylidene]urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11ClN4OS/c11-8-2-1-7(5-13-8)6-15-3-4-17-10(15)14-9(12)16/h1-2,5H,3-4,6H2,(H2,12,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LEZHOZPJYAQQNU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSC(=NC(=O)N)N1CC2=CN=C(C=C2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11ClN4OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.74 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How is thiacloprid amide formed?

A: this compound is primarily formed through the microbial degradation of thiacloprid. The bacterium Variovorax boronicumulans strain J1, for instance, utilizes a specific enzyme called nitrile hydratase to hydrolyze the N-cyanoimino group in thiacloprid, leading to the formation of this compound. []

Q2: Is this compound commonly detected in the environment?

A: Yes, studies have shown that this compound can be detected in various environmental matrices. For example, it has been found in Polish honey samples, although at levels well below acceptable limits. [] Additionally, this compound was detected in Japanese green tea leaves, suggesting its uptake and accumulation in plants. [] Furthermore, it was identified as a major metabolite of thiacloprid in urine samples from children residing in rural South China. []

Q3: Are there effective methods to analyze this compound in biological and environmental samples?

A: Yes, various analytical techniques can be employed to detect and quantify this compound. Liquid chromatography-mass spectrometry (LC-MS) and nuclear magnetic resonance (NMR) are commonly used to identify and confirm the presence of this compound in environmental and biological samples. [] Researchers have also developed sensitive methods using CH3COCH3-MgSO4 extraction coupled with high-performance liquid chromatography–tandem mass spectrometry (HPLC-MS/MS) to analyze this compound and other pesticide metabolites in urine samples. []

Q4: What are the potential implications of this compound detection in food products like honey and tea?

A: The detection of this compound in food products raises concerns about potential human exposure through consumption. Although the detected levels in the cited studies were below regulatory limits, [, ] further research is crucial to evaluate the long-term health effects of chronic, low-dose exposure to this compound and other pesticide metabolites.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.